molecular formula C4H8O3S B3052594 2-Ethenylsulfonylethanol CAS No. 4271-48-1

2-Ethenylsulfonylethanol

Cat. No.: B3052594
CAS No.: 4271-48-1
M. Wt: 136.17 g/mol
InChI Key: MDNRSTYOUUKRGH-UHFFFAOYSA-N
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Description

2-Ethenylsulfonylethanol is a small organic molecule with the chemical formula C4H8O3S. It consists of a vinyl group (C2H3) attached to a sulfonylethanol moiety (C2H4OSO2). This compound has attracted attention due to its potential as a versatile building block in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylsulfonylethanol can be synthesized from ethanol, 2-[(2-chloroethyl)sulfonyl]-. The synthesis involves nucleophilic substitution reactions where the chloro group is replaced by a vinyl group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylsulfonylethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted vinyl compounds.

Scientific Research Applications

2-Ethenylsulfonylethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Ethenylsulfonylethanol exerts its effects involves interactions with various molecular targets. The vinyl group allows it to participate in addition reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfonyl)ethanol: Similar in structure but lacks the vinyl group.

    2-(Methylsulfonyl)ethanol: Another similar compound with a methyl group instead of a vinyl group.

Uniqueness

2-Ethenylsulfonylethanol is unique due to the presence of both a vinyl group and a sulfonylethanol moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-ethenylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRSTYOUUKRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282102
Record name 2-ethenylsulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-48-1
Record name NSC24335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethenylsulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethenesulfonyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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